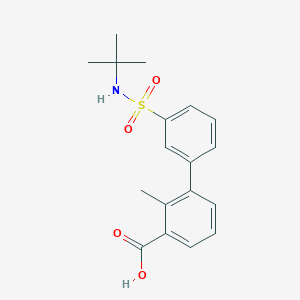
4-(3-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid is an organic compound that features a sulfonamide group attached to a phenyl ring, which is further connected to a hydroxybenzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid typically involves the following steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of 3-t-Butylsulfonyl chloride with aniline to form 3-t-Butylsulfamoylaniline.
Coupling with Hydroxybenzoic Acid: The 3-t-Butylsulfamoylaniline is then coupled with 2-hydroxybenzoic acid using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield and purity. This might include continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.
化学反应分析
Types of Reactions
4-(3-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
Oxidation: Formation of 4-(3-t-Butylsulfamoylphenyl)-2-carboxybenzoic acid.
Reduction: Formation of 4-(3-t-Butylaminophenyl)-2-hydroxybenzoic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
4-(3-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing inhibitors of enzymes such as carbonic anhydrase or proteases.
Material Science: The compound can be incorporated into polymers to enhance their thermal stability and mechanical properties.
Biological Studies: It can be used to study the interactions of sulfonamide-containing compounds with biological targets.
Industrial Applications: Potential use in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-(3-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid depends on its application:
Enzyme Inhibition: The sulfonamide group can mimic the transition state of enzyme substrates, thereby inhibiting enzyme activity.
Polymer Enhancement: The compound can interact with polymer chains, improving their properties through hydrogen bonding and other interactions.
相似化合物的比较
Similar Compounds
4-(3-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid: Similar structure but with a methoxy group instead of a hydroxy group.
4-(3-t-Butylsulfamoylphenyl)-2-aminobenzoic acid: Similar structure but with an amino group instead of a hydroxy group.
Uniqueness
4-(3-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid is unique due to the presence of both a sulfonamide group and a hydroxybenzoic acid moiety, which allows it to participate in a wide range of chemical reactions and interactions, making it versatile for various applications.
属性
IUPAC Name |
4-[3-(tert-butylsulfamoyl)phenyl]-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-17(2,3)18-24(22,23)13-6-4-5-11(9-13)12-7-8-14(16(20)21)15(19)10-12/h4-10,18-19H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNUIWCOFZBEAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Chloro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B6412942.png)
![5-Nitro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B6412959.png)
![3-[4-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid](/img/structure/B6412969.png)
![5-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid](/img/structure/B6412972.png)
![2-Methoxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B6412980.png)

![3-Chloro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B6412998.png)
![4-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B6413004.png)






